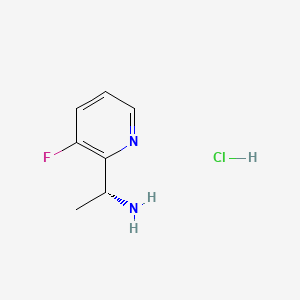

(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

IUPAC and Common Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC designation being (1R)-1-(3-fluoropyridin-2-yl)ethanamine dihydrochloride. This naming convention precisely describes the molecular architecture, indicating the R-stereochemical configuration at the first carbon position, the presence of a fluorine atom at the third position of the pyridine ring, and the attachment of the ethanamine group at the second position of the pyridine nucleus. Alternative nomenclature systems have been employed in various databases and commercial sources, with common names including (R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride. The systematic approach to naming ensures unambiguous identification across different chemical databases and research publications.

The structural complexity of this compound necessitates careful attention to nomenclature precision, particularly regarding the stereochemical designation and the specific substitution pattern on the pyridine ring. The fluorine substituent at the third position significantly influences both the chemical reactivity and biological activity profile of the molecule. Commercial suppliers and chemical databases have occasionally employed abbreviated or alternative naming conventions, but the IUPAC system remains the gold standard for scientific communication and regulatory documentation.

Registry Identifiers (CAS: 1391475-97-0)

The Chemical Abstracts Service registry number 1391475-97-0 serves as the unique identifier for this specific compound in chemical databases and regulatory systems worldwide. This registry number specifically corresponds to the dihydrochloride salt form of the compound, distinguishing it from related structures such as the free base or alternative salt forms. The CAS registry system provides unambiguous identification that transcends linguistic barriers and nomenclature variations, making it essential for international trade, regulatory compliance, and scientific communication.

Database searches utilizing this CAS number reveal consistent structural information across multiple authoritative sources, including the American Chemical Society's Chemical Abstracts Service, PubChem, and various commercial chemical suppliers. The registry number also facilitates precise literature searches and enables researchers to track the development and applications of this specific compound across different research domains. Regulatory agencies worldwide rely on CAS numbers for compound identification in safety assessments, import/export documentation, and pharmaceutical development processes.

Molecular Formula (C7H11Cl2FN2) and Weight (213.08 g/mol)

The molecular formula C7H11Cl2FN2 accurately represents the dihydrochloride salt form of the compound, with a precise molecular weight of 213.08 grams per mole. This formulation includes seven carbon atoms forming the backbone structure, eleven hydrogen atoms distributed across the ethylamine group and pyridine ring, two chloride ions from the dihydrochloride salt formation, one fluorine atom substituted on the pyridine ring, and two nitrogen atoms comprising the pyridine nitrogen and the primary amine functionality. The molecular weight calculation accounts for all constituent atoms using standard atomic masses, providing essential information for stoichiometric calculations and analytical method development.

| Component | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon | 7 | 12.01 | 84.07 |

| Hydrogen | 11 | 1.008 | 11.088 |

| Chlorine | 2 | 35.45 | 70.90 |

| Fluorine | 1 | 18.998 | 18.998 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Total | 213.08 |

The dihydrochloride salt formation significantly increases the molecular weight compared to the free base form, which would have a molecular weight of approximately 140.16 grams per mole. This salt formation is crucial for enhancing water solubility and chemical stability, making the compound more suitable for various research applications and potential pharmaceutical formulations.

InChI and SMILES Notations

The International Chemical Identifier (InChI) notation for this compound is InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1. This standardized string representation encodes the complete molecular structure, including stereochemical information, connectivity patterns, and hydrogen distribution. The InChI system provides a unique, machine-readable format that facilitates database searches and automated chemical informatics applications. The corresponding InChI Key is ZVSCQEPBLFCSKQ-ZJIMSODOSA-N, serving as a compressed, fixed-length identifier derived from the full InChI string.

The Simplified Molecular Input Line Entry System (SMILES) notation is represented as CC(C1=C(C=CC=N1)F)N.Cl.Cl. This notation concisely describes the molecular structure using a linear string format, with specific symbols indicating atomic types, bond connections, and stereochemical configurations. The SMILES format facilitates rapid structure searches and computational chemistry applications, while maintaining readability for chemical interpretation. The notation clearly shows the chiral center configuration, the fluorine substitution pattern, and the salt formation with two chloride ions.

Stereochemical Configuration

R-Configuration Analysis

The stereochemical configuration of this compound is designated as R according to the Cahn-Ingold-Prelog priority rules, specifically at the carbon center bearing the amine group. This configuration is determined by assigning priorities to the four different substituents attached to the chiral carbon: the amine group (highest priority due to nitrogen), the pyridine ring system, the methyl group, and the implicit hydrogen atom (lowest priority). When viewed from the perspective opposite to the lowest priority substituent, the arrangement of the remaining three substituents in decreasing priority order follows a clockwise direction, confirming the R-configuration.

The R-stereochemical assignment has profound implications for the compound's biological activity and chemical reactivity patterns. Stereochemical configuration influences molecular recognition processes, enzyme interactions, and receptor binding affinities in biological systems. The three-dimensional spatial arrangement of atoms around the chiral center creates a specific molecular geometry that cannot be superimposed on its mirror image, leading to distinct pharmacological and biochemical properties compared to the corresponding S-enantiomer.

Experimental determination of absolute configuration can be achieved through various analytical techniques, including X-ray crystallography, circular dichroism spectroscopy, and chiral chromatographic methods. The R-configuration assignment is consistently reported across multiple database sources and commercial suppliers, indicating reliable stereochemical characterization.

Chiral Center Stability

The chiral center in this compound demonstrates remarkable stability under standard storage and handling conditions, primarily due to the electronic environment created by the adjacent pyridine ring system. The electron-withdrawing properties of the fluorinated pyridine ring help stabilize the chiral carbon through inductive effects, reducing the likelihood of racemization or epimerization reactions. Storage at recommended temperatures of 4 degrees Celsius further enhances stereochemical stability by minimizing thermal energy that could promote unwanted stereochemical interconversions.

The stability of the chiral center is also influenced by the dihydrochloride salt formation, which provides additional stabilization through ionic interactions and crystalline packing forces. The salt form typically exhibits enhanced chemical stability compared to the free base, protecting the chiral center from degradation pathways that might occur under neutral or basic conditions. Environmental factors such as pH, temperature, and exposure to light or moisture can potentially affect chiral center stability, necessitating appropriate storage protocols and handling procedures.

Long-term stability studies have demonstrated that the compound maintains its stereochemical integrity for extended periods when stored under appropriate conditions. This stability profile makes the compound suitable for various research applications and potential pharmaceutical development programs where consistent stereochemical purity is essential.

Comparative Analysis with S-Enantiomer

The S-enantiomer of this compound, designated as (S)-1-(3-fluoropyridin-2-yl)ethylamine, represents the mirror image stereoisomer with distinct chemical and biological properties. While both enantiomers share identical molecular formulas and similar physical properties such as melting points and solubility patterns, they exhibit different optical rotation values and potentially divergent biological activities. The S-enantiomer is identified by CAS number 1311254-90-6, distinguishing it from the R-form in chemical databases and regulatory systems.

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| CAS Number | 1391475-97-0 | 1311254-90-6 |

| Optical Rotation | Dextrorotatory | Levorotatory |

| Biological Activity | Distinct Profile | Distinct Profile |

| Chemical Reactivity | Similar Rates | Similar Rates |

| Physical Properties | Identical | Identical |

The comparative analysis reveals that while both enantiomers undergo similar chemical reactions at comparable rates, their interactions with chiral environments such as biological systems can differ significantly. This phenomenon, known as stereoselectivity, is particularly important in pharmaceutical applications where one enantiomer may exhibit desired therapeutic effects while the other might be inactive or even produce unwanted side effects. The availability of both enantiomers enables researchers to conduct comprehensive structure-activity relationship studies and optimize compound selectivity for specific applications.

Physical Properties

Appearance and Physical State

The compound typically appears as a white to off-white crystalline powder under standard ambient conditions. This physical presentation is characteristic of many organic hydrochloride salts, reflecting the crystalline packing arrangement and ionic interactions within the solid state structure. The powder form facilitates handling, weighing, and dissolution procedures commonly employed in research and analytical applications. Visual inspection should reveal a uniform, fine-textured material without obvious discoloration or contamination.

The crystalline nature of the compound suggests well-ordered molecular packing in the solid state, which contributes to its chemical stability and consistent physical properties. Particle size distribution can vary depending on crystallization conditions and processing methods employed during synthesis and purification. Commercial suppliers typically provide material with consistent particle size characteristics suitable for research applications, though specific particle size requirements may necessitate additional processing steps.

Storage conditions significantly influence the physical appearance and stability of the compound. Exposure to moisture, elevated temperatures, or incompatible chemicals can lead to physical degradation, discoloration, or crystalline structure changes that may affect performance in research applications.

Melting Point and Thermal Properties

Thermal analysis reveals that the compound exhibits characteristic melting behavior consistent with organic hydrochloride salts, though specific melting point data varies across different sources and purification methods. The dihydrochloride salt form typically demonstrates higher thermal stability compared to the free base due to ionic interactions and crystalline packing forces. Thermal decomposition temperatures exceed normal storage and handling temperature ranges, providing adequate safety margins for routine laboratory use.

Differential scanning calorimetry studies can provide detailed thermal characterization, including melting point, heat of fusion, and thermal decomposition onset temperatures. These thermal properties are essential for developing appropriate storage protocols, processing conditions, and analytical methods. The thermal behavior also influences solvent selection for crystallization and purification procedures.

Temperature-dependent stability studies demonstrate that the compound maintains structural integrity across typical laboratory temperature ranges when stored under appropriate conditions. Elevated temperatures may accelerate degradation pathways or promote unwanted chemical reactions, emphasizing the importance of controlled storage environments.

Solubility Profile

The solubility characteristics of this compound reflect the influence of both the organic scaffold and the dihydrochloride salt formation on dissolution behavior. Water solubility is significantly enhanced by the ionic nature of the salt form, making the compound readily soluble in aqueous media compared to the corresponding free base. This enhanced solubility facilitates preparation of stock solutions and enables various analytical procedures requiring aqueous dissolution.

| Solvent Type | Solubility | Comments |

|---|---|---|

| Water | High | Enhanced by salt formation |

| Methanol | High | Polar protic solvent compatibility |

| Ethanol | Moderate to High | Good dissolution characteristics |

| Dimethyl Sulfoxide | High | Excellent solvent for stock solutions |

| Chloroform | Low | Limited solubility in non-polar solvents |

The compound demonstrates favorable solubility in polar protic solvents such as methanol and ethanol, making these solvents suitable for crystallization and purification procedures. Solubility in polar aprotic solvents like dimethyl sulfoxide is typically excellent, providing options for preparing concentrated stock solutions for biological assays and chemical reactions. Limited solubility in non-polar organic solvents reflects the polar nature of the compound and the ionic character of the salt form.

Stability Parameters

Chemical stability assessment indicates that the compound maintains structural integrity under standard laboratory storage conditions when protected from moisture, light, and elevated temperatures. The recommended storage temperature of 4 degrees Celsius provides optimal stability by minimizing thermal degradation pathways while preventing freezing-related crystalline structure changes. Hygroscopic properties may require storage in sealed containers with appropriate desiccants to prevent moisture absorption.

Long-term stability studies demonstrate acceptable compound integrity over extended storage periods when appropriate protocols are followed. Analytical monitoring using techniques such as high-performance liquid chromatography can track purity and detect potential degradation products over time. The stability profile supports routine laboratory use and enables reliable experimental reproducibility across different research groups and time periods.

Environmental factors that may affect stability include exposure to oxidizing agents, strong acids or bases, and incompatible chemicals that could promote unwanted reactions. Standard laboratory safety protocols and proper chemical storage practices effectively mitigate these stability risks and ensure consistent compound performance in research applications.

Properties

IUPAC Name |

(1R)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHHZCSUKROFX-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

Racemic 1-(3-fluoropyridin-2-yl)ethylamine can be resolved using chiral resolving agents like tartaric acid derivatives. The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via filtration. Subsequent treatment with HCl yields the hydrochloride salt.

Chromatographic Separation

Chiral stationary-phase HPLC (e.g., cellulose- or amylose-based columns) effectively separates enantiomers. This method offers high enantiomeric excess (>99%) but is cost-prohibitive for large-scale production.

Asymmetric Synthesis

Catalytic Hydrogenation

Asymmetric hydrogenation of a prochiral ketone precursor, such as 3-fluoro-2-acetylpyridine, using a chiral ruthenium catalyst (e.g., BINAP-Ru complexes) can directly yield the (R)-amine. This method achieves high enantioselectivity (up to 98% ee) but requires expensive catalysts and stringent reaction conditions.

Enzymatic Resolution

Lipases or transaminases selectively catalyze the conversion of one enantiomer. For example, Candida antarctica lipase B (CAL-B) has been used to resolve racemic amines via acyl transfer reactions, though substrate specificity remains a limitation.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Cost Considerations |

|---|---|---|---|---|

| Reductive Amination | 60–75 | 50–70 (requires resolution) | High | Moderate (bulk reagents) |

| Chiral Resolution | 30–40 | >99 | Low | High (resolving agents) |

| Catalytic Hydrogenation | 80–90 | 90–98 | Medium | Very high (catalyst cost) |

| Enzymatic Resolution | 40–50 | 85–95 | Low | Moderate (enzyme recycling) |

Chemical Reactions Analysis

Types of Reactions: ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines .

Scientific Research Applications

®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: A deuterated analog used for metabolic studies.

Pyrrolidin-2-ones: Compounds with similar structural motifs but different biological activities.

Uniqueness: ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .

Biological Activity

(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, synthesis, mechanism of action, and comparison with similar compounds, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the pyridine ring, which enhances its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 176.619 g/mol .

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atom increases the compound's binding affinity to enzymes and receptors, influencing their activity. This can lead to modulation of key biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, potentially affecting neurotransmitter systems.

Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity for certain receptors, suggesting potential therapeutic applications in neurology and psychiatry.

- Metabolic Stability : Compared to non-fluorinated analogs, this compound shows improved metabolic stability, which is crucial for drug development.

- Case Studies : In vivo studies have demonstrated that administration of this compound can lead to observable changes in behavior in animal models, indicating its potential as a candidate for further pharmaceutical development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H10ClFN2 | Fluorinated pyridine derivative |

| (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride | C7H6D3ClFN2 | Deuterated analog for metabolic studies |

| (S)-1-(2-Fluoropyridin-3-yl)ethylamine | C7H8FN2 | Different fluorine position on pyridine |

| (S)-1-(4-Fluorophenyl)ethylamine | C8H10F | Aromatic substitution instead of pyridine |

This table highlights how the presence and position of fluorine atoms influence the biological activity and stability of these compounds.

Applications in Research

This compound is utilized in various research applications:

- Medicinal Chemistry : As a building block for synthesizing more complex fluorinated compounds.

- Neuroscience Research : Investigated for its effects on neurotransmitter systems, potentially aiding in the development of treatments for psychiatric disorders.

- Agricultural Chemistry : Explored for use in developing agrochemicals due to its unique properties .

Q & A

Basic: What is the structural characterization of (R)-1-(3-Fluoropyridin-2-yl)ethylamine Hydrochloride, and how can its purity be validated in synthetic batches?

Answer:

The compound features a chiral ethylamine group attached to a 3-fluoropyridin-2-yl ring, with a hydrochloride salt enhancing solubility. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, ethylamine protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS): Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z ~175 for the free base) .

- Elemental Analysis: Validates stoichiometry (C, H, N, Cl, F percentages) .

- Chiral HPLC: Ensures enantiomeric purity (>98% ee) using chiral stationary phases (e.g., amylose-based columns) .

Basic: What synthetic routes are commonly employed for the enantioselective synthesis of this compound?

Answer:

Two primary routes are used:

Reductive Amination:

- React 3-fluoropyridine-2-carbaldehyde with (R)-ethylamine under hydrogenation (H₂, Pd/C catalyst) to form the chiral amine.

- Optimize enantiomeric excess (ee) by adjusting solvent polarity (e.g., ethanol vs. THF) and temperature (25–40°C) .

Chiral Resolution:

- Racemic mixtures are resolved using diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Critical parameters: Solvent selection (methanol/water), stoichiometry, and crystallization kinetics .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

Discrepancies often arise due to assay-specific conditions (e.g., pH, co-solvents) or fluoropyridine ring interactions. Methodological strategies include:

- Binding Affinity Assays: Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish true binding from nonspecific interactions .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, accounting for fluorine’s electronegativity and steric effects .

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers linked to assay artifacts .

Advanced: What methodologies are recommended for assessing compound stability under varying storage conditions?

Answer:

Stability studies should evaluate:

- pH Sensitivity: Test solubility and degradation in buffers (pH 2–9) using HPLC. Hydrochloride salts show enhanced stability in acidic conditions (pH 3–5) .

- Thermal Stability: Accelerated degradation studies (40–60°C for 4 weeks) with LC-MS monitoring. Degradation products (e.g., defluorinated pyridine) indicate hydrolytic susceptibility .

- Light Exposure: Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) to identify UV-sensitive moieties (e.g., fluoropyridine ring) .

Advanced: How should researchers design experiments to investigate biological target interactions, considering stereochemical and electronic properties?

Answer:

- Stereochemical Profiling: Compare (R)- and (S)-enantiomers in receptor binding assays (e.g., radioligand displacement) to isolate chirality-dependent effects .

- Electron-Deficient Pyridine Effects: Use fluorine’s electron-withdrawing nature to probe π-π stacking or hydrogen bonding in enzyme active sites (e.g., kinase inhibition assays) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic (fluorine interactions) vs. entropic (conformational changes) contributions .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation to minimize racemization .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

- Purification Optimization: Use mixed-solvent recrystallization (e.g., ethanol/water) or preparative HPLC to remove by-products (e.g., diastereomeric impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.